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molecular formula C13H27N3O2 B7721091 [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester CAS No. 1014613-31-0

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

Cat. No. B7721091
M. Wt: 257.37 g/mol
InChI Key: TTWADLIWBCFERQ-UHFFFAOYSA-N
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Patent
US08377968B2

Procedure details

To a hydrogenation flask charged with a solution of tert-butyl (1-(cyanomethyl)piperidin-4-yl)methylcarbamate (5.4 g, 21.3 mmol) in CH3OH (20 mL) was added Raney nickel (˜1 g, rinsed with CH3OH). The flask was shaken at room temperature under hydrogen (40 psi) overnight. The reaction mixture was then filtered through a celite cake, and the filtrate was concentrated to give sticky foam which was used in the next step without further purification.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[CH2:6][CH2:5]1)#[N:2]>CO.[Ni]>[NH2:2][CH2:1][CH2:3][N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:16])([CH3:15])[CH3:17])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C(#N)CN1CCC(CC1)CNC(OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The flask was shaken at room temperature under hydrogen (40 psi) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a celite cake
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give sticky foam which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NCCN1CCC(CC1)CNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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